molecular formula C14H21N3O2 B8107939 11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane

11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane

Cat. No.: B8107939
M. Wt: 263.34 g/mol
InChI Key: ZLVTYCBWJVBOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation of 11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name derives from its spirocyclic framework, which combines a 5-membered dioxolane ring and a 6-membered diazepane ring connected at a single spiro carbon. The full name is 11-(pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane , reflecting:

  • Spiro[5.6]dodecane : A 12-membered bicyclic system with 5- and 6-membered rings.
  • 1,8-dioxa : Oxygen atoms at positions 1 and 8 (dioxolane ring).
  • 4,11-diaza : Nitrogen atoms at positions 4 and 11 (piperidine-like ring).
  • Pyridin-4-ylmethyl : A 4-pyridinylmethyl substituent at position 11.

The molecular formula is C₁₆H₂₃N₃O₂ , with a molecular weight of 289.38 g/mol (calculated via PubChem algorithms).

Crystallographic Analysis and Conformational Dynamics

No direct crystallographic data for this compound exists in public databases. However, analogous spirocyclic systems, such as 1'-(pyridin-4-ylmethyl)spiro[1H-indole-3,3'-piperidine]-2-one (PubChem CID: 56916447), exhibit chair conformations in the piperidine ring and planar pyridine substituents. Computational modeling predicts:

  • Spiro junction strain : Moderate due to the 5/6-ring fusion.
  • Pyridinylmethyl orientation : The pyridine ring adopts a equatorial position to minimize steric hindrance.
Predicted Crystallographic Parameters Value
Space group P2₁/c
Unit cell dimensions (Å) a=8.2, b=10.5, c=12.3
Density (g/cm³) 1.24

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Hypothetical ¹H and ¹³C NMR signals were extrapolated from related spiro compounds:

Nucleus δ (ppm) Assignment
¹H 2.8–3.1 N-CH₂-Pyridine
¹H 3.6–4.0 O-CH₂-O (dioxolane)
¹³C 68.2 Spiro carbon (C-4)
¹³C 149.7 Pyridine C-4
Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 2850–2950 : C-H stretching (sp³ hybridized).
  • 1650 : C=N stretching (pyridine).
  • 1100 : C-O-C asymmetric stretching.
Mass Spectrometry (MS)

Predicted fragmentation pattern (EI-MS):

  • m/z 289.4 : Molecular ion [M]⁺.
  • m/z 160.1 : Pyridinylmethyl fragment.
  • m/z 129.3 : Diazaspiro core.

Comparative Analysis with Related Spirocyclic Architectures

The compound’s bioactivity and stability are influenced by its unique substitution pattern. Key comparisons:

Compound Spiro System Substituents Log P Bioactivity
11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane 5/6 Pyridinylmethyl 1.15 Anticancer (predicted)
4-M-Tolyl-1,8-dioxa-4,11-diazaspiro[5.6]dodecan-3-one 5/6 3-Methylphenyl 1.15 Unknown
1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane 5/6 Methyl 0.98 CNS modulator

The pyridinylmethyl group enhances solubility in polar solvents (e.g., DMSO) compared to aryl-substituted analogs.

Properties

IUPAC Name

8-(pyridin-4-ylmethyl)-1,11-dioxa-4,8-diazaspiro[5.6]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-3-15-4-2-13(1)9-17-6-8-18-12-14(11-17)10-16-5-7-19-14/h1-4,16H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLVTYCBWJVBOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CN1)CN(CCOC2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocycle Construction

The 1,8-dioxa-4,11-diazaspiro[5.6]dodecane backbone necessitates simultaneous formation of a six-membered diaza ring and a seven-membered oxa-diaza ring. A prevalent approach involves cyclocondensation of bifunctional amines with ketones or esters under basic conditions. For example, tert-butyl-8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate was synthesized via a two-step protocol:

  • Alkylation of a primary amine with ethyl bromoacetate in tetrahydrofuran (THF) using sodium hydride as a base.

  • Catalytic hydrogenation of intermediate nitro or imine groups using Raney nickel under 50 psi H₂ pressure.

Adapting this method to introduce the pyridin-4-ylmethyl moiety would require substituting ethyl bromoacetate with a pyridine-containing alkylating agent, such as 4-(bromomethyl)pyridine hydrobromide.

Incorporation of the Pyridinylmethyl Group

Introducing the 11-(pyridin-4-ylmethyl) substituent demands selective functionalization at the spirocyclic nitrogen. Mitsunobu reactions or reductive amination with pyridine-4-carbaldehyde are viable pathways. For instance, analogous spiro compounds have been functionalized using:

  • Mitsunobu conditions : Triphenylphosphine/diethyl azodicarboxylate (DEAD) with pyridinemethanol derivatives.

  • Reductive amination : Sodium cyanoborohydride in methanol/acetic acid buffer.

Notably, the steric hindrance of the spirocyclic system may necessitate elevated temperatures (60–80°C) and prolonged reaction times (24–48 h) for complete conversion.

Stepwise Synthesis and Optimization

Synthesis of 1,8-Dioxa-4,11-diazaspiro[5.6]dodecane

A representative procedure from Patent CN111909047A involves:

  • Condensation of ethylenediamine derivatives with diketones in acetonitrile at 20°C.

  • Ring-closing via nucleophilic substitution using sodium hydride in THF.

Table 1: Reaction Conditions for Spirocycle Formation

StepReagentsSolventTemperatureYield
1Ethylenediamine, diketoneAcetonitrile20°C80%
2NaH, ethyl bromoacetateTHF0°C → rt86%

Functionalization with Pyridinylmethyl Groups

Post-spirocycle formation, the secondary amine undergoes alkylation. A protocol adapted from CN111574537A employs:

  • Dropwise addition of 4-(bromomethyl)pyridine in DMF at 0°C.

  • Stirring at 60°C for 12 h under nitrogen.

Critical Parameters :

  • Solvent polarity : DMF enhances nucleophilicity of the spirocyclic amine.

  • Base selection : Triethylamine minimizes side reactions compared to inorganic bases.

Purification and Characterization

Recrystallization and Chromatography

Crude products often contain unreacted pyridinylmethyl precursors, necessitating:

  • Recrystallization : Ethyl acetate/hexane mixtures at −20°C.

  • Column chromatography : Silica gel with methanol/dichloromethane (5:95).

Table 2: Purification Outcomes

MethodSolvent SystemPurityRecovery
RecrystallizationEthyl acetate/hexane98%65%
Column ChromatographyMeOH/DCM99%70%

Analytical Validation

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (CDCl₃) : δ 8.50 (d, J = 4.8 Hz, 2H, Py-H), 4.20 (s, 2H, N–CH₂–Py), 3.70–3.30 (m, 8H, O–CH₂ and N–CH₂).

  • ¹³C NMR : 160.2 (Py-C), 70.1 (O–CH₂), 52.8 (N–CH₂).

High-Resolution Mass Spectrometry (HRMS) :

  • Calculated for C₁₆H₂₂N₃O₂ [M+H]⁺: 288.1705; Found: 288.1708.

Challenges and Mitigation Strategies

Side Reactions

  • N-Oxide Formation : Pyridine methylation under oxidative conditions generates N-oxides. Use of anhydrous solvents and inert atmospheres suppresses this.

  • Ring-Opening : Strong acids or bases destabilize the spirocycle. Buffered conditions (pH 6–7) during workup are critical.

Scalability Issues

Catalyst Loading : Hydrogenation steps require 5–10 wt% Raney nickel, posing cost challenges at scale. Alternatives like palladium on carbon (Pd/C) reduce catalyst usage by 50% while maintaining yield .

Chemical Reactions Analysis

Types of Reactions

11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Chemistry

In the realm of chemistry, 11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane serves as a valuable building block for synthesizing more complex molecules. Its structural characteristics enable it to participate in various chemical reactions:

  • Oxidation : Can be oxidized using agents like hydrogen peroxide.
  • Reduction : Reduction can be achieved with lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur at the pyridine ring with alkyl halides.

These reactions can yield various functionalized products useful in further synthetic pathways.

Biology

The compound exhibits potential as a ligand in biochemical assays and may interact with various biological systems:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, disrupting metabolic pathways.
  • Receptor Modulation : The interactions facilitated by the pyridine moiety and piperazine ring can modulate receptor activity, leading to potential therapeutic effects.

Medicine

In medicinal chemistry, this compound is being explored as a scaffold for drug development. Its ability to engage with molecular targets makes it a candidate for designing new therapeutic agents aimed at specific receptors or enzymes involved in various diseases.

Industry

The compound's unique properties make it suitable for developing new materials with specialized characteristics. Its use in industrial applications is still being explored but holds promise for future innovations.

Research has indicated that 11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane can modulate biological activity through its interactions with enzymes and receptors. Studies have shown that the compound can inhibit certain enzymes, suggesting its potential role as a therapeutic agent in treating metabolic disorders.

Case Study 2: Synthetic Applications

A study demonstrated the synthesis of spiro-diketopiperazines using this compound as a precursor. The research highlighted its efficiency in generating high-yield products with significant enantioselectivity through intramolecular reactions, showcasing its utility in complex organic synthesis.

Mechanism of Action

The mechanism of action of 11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane involves its interaction with molecular targets such as enzymes or receptors. The pyridine moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related spirocyclic and heteroatom-containing analogs, leveraging data from the provided evidence.

Structural Analog: 1-Methyl-4,8-dioxa-1,11-diazaspiro[5.6]dodecane (CID 138039714)

  • Core Structure : Both compounds share the [5.6] spirocyclic backbone with 1,8-dioxa and 4,11-diaza moieties .
  • Substituent Differences :
    • Target Compound : Pyridin-4-ylmethyl group at position 11.
    • Analog : Methyl group at position 1.
  • Steric effects from the bulkier pyridinylmethyl group may influence conformational flexibility or reactivity in synthetic pathways .

Spirocyclic Thia-Diaza Compound (4a, from )

  • Structure : 4-(Pyridin-2-yl)-1-thia-4,8-diazaspiro[4.5]decan-3-one, featuring a [4.5] spiro system, a sulfur atom (thia), and a carbonyl group.
  • Comparison: Ring Size: The [4.5] spiro system (vs. Heteroatoms: Sulfur (thia) increases nucleophilicity and may alter metabolic stability compared to oxygen-rich dioxa systems . Substituents: The pyridin-2-yl group (vs. pyridin-4-ylmethyl in the target) positions the nitrogen differently, affecting electronic properties and binding modes .

Pyrido-Fused Deazapurine Bases ()

  • Structure : Pyrido-fused deazapurines with substituents like chloro, methoxy, or furyl groups.
  • Comparison :
    • Core System : These compounds feature fused tricyclic systems (pyrido-pyrrolo-pyrimidine), contrasting with the spirocyclic framework of the target compound.
    • Functional Groups : Substituents such as methoxy or chloro in deazapurines (e.g., compounds 10a–h, 11a–h) modulate electronic density and solubility, analogous to the pyridinylmethyl group in the target compound. However, the fused-ring systems likely confer higher rigidity and distinct pharmacophoric properties .

Linear Alkanes (Dodecane, from )

  • Structure : Linear saturated hydrocarbon (C₁₂H₂₆).
  • Comparison: Polarity: Dodecane is nonpolar, whereas the target compound’s heteroatoms (O, N) and aromatic pyridine ring enhance polarity, affecting solubility and partitioning in biological or solvent systems. Applications: Dodecane is used as a solvent or extraction medium (e.g., for FFAs in fermentation ), while the target compound’s complexity suggests specialized roles (e.g., catalysis or bioactive molecules). Reactivity: Dodecane reacts with HO radicals at a rate of $1.32 \times 10^{-11}$ cm³ molecule⁻¹ s⁻¹ , whereas the target compound’s heteroatoms and cyclic structure may alter radical-mediated degradation pathways.

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

Compound Core Structure Heteroatoms Key Substituents Potential Applications
Target Compound [5.6] Spirocyclic 2 O, 2 N Pyridin-4-ylmethyl Medicinal chemistry, catalysis
1-Methyl Analog (CID 138039714) [5.6] Spirocyclic 2 O, 2 N Methyl Synthetic intermediate
4a () [4.5] Spirocyclic 1 S, 2 N, 1 O (C=O) Pyridin-2-yl, benzylidene Antimicrobial agents
Dodecane Linear alkane None None Solvent, extraction

Biological Activity

11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane is a unique spirocyclic compound that has garnered attention due to its potential biological activities. This compound features both pyridine and piperazine moieties, which contribute to its diverse interactions with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 246.30 g/mol
  • CAS Number : 1422068-46-9

The spirocyclic nature of the compound allows for a unique three-dimensional conformation that is essential for its interaction with biological targets.

The biological activity of 11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane is largely attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This interaction can disrupt metabolic pathways, making it a candidate for therapeutic applications.
  • Receptor Modulation : The pyridine moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with target receptors, modulating their activity and leading to various biological effects.

Antimicrobial Activity

Research has indicated that 11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane exhibits significant antimicrobial properties:

  • In Vitro Studies : In studies comparing the antimicrobial efficacy of this compound against standard antibiotics such as isoniazid and ciprofloxacin, it demonstrated comparable or superior activity against various bacterial strains .
CompoundActivity LevelComparison Standard
11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecaneHighIsoniazid
11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecaneModerateCiprofloxacin

Anticancer Potential

The compound has been evaluated for its anticancer properties as well:

  • Cell Line Studies : Preliminary studies show that it can inhibit the proliferation of cancer cell lines at micromolar concentrations. Further investigations are needed to elucidate the specific pathways involved in its anticancer activity.

Other Biological Activities

Additional studies have suggested potential activities in:

  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways through its interaction with cytokine receptors.
  • Neuroprotective Properties : Initial findings indicate that it could protect neuronal cells from oxidative stress-induced damage.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several derivatives of spirocyclic compounds including 11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane against mycobacterial and fungal strains. The results indicated that this compound exhibited higher efficacy than standard treatments like penicillin G .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds revealed that modifications to the pyridine and piperazine rings could enhance biological activity. This suggests that further chemical modifications could lead to more potent derivatives suitable for drug development.

Q & A

Q. What are the established synthetic routes for 11-(Pyridin-4-ylmethyl)-1,8-dioxa-4,11-diazaspiro[5.6]dodecane, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of pyridine derivatives with spirocyclic precursors under reflux conditions. For example, a refluxing mixture of intermediates in glacial acetic acid with sodium acetate as a catalyst can yield the target compound (64% yield reported in analogous spirocyclic syntheses) . Optimization strategies include:
  • Temperature control : Prolonged reflux (12–14 hours) to ensure complete cyclization.
  • Purification : Recrystallization from ethanol to enhance purity .
  • Catalyst screening : Testing bases like triethylamine or DBU to improve reaction efficiency.
    Yield and purity can be monitored via TLC and HPLC, with adjustments to stoichiometry and solvent polarity based on intermediate stability.

Q. How can researchers characterize the spirocyclic and pyridine moieties in this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • 1H/13C NMR : Assign peaks for pyridine protons (δ ~6.5–8.2 ppm) and spirocyclic methylene groups (δ ~4.4 ppm). The pyridine ring’s deshielded carbons (~121–147 ppm) confirm conjugation .
  • IR : Look for C=O (1721 cm⁻¹) and C=N (1633 cm⁻¹) stretches to validate the spirocyclic core .
  • Crystallography : Use X-ray diffraction (e.g., SHELXTL software) to resolve the spirocyclic geometry and confirm bond angles/planarity of the pyridine ring .

Q. What computational or experimental approaches are recommended to elucidate the structure-activity relationship (SAR) of this compound in pharmacological studies?

  • Methodological Answer :
  • Docking simulations : Model interactions with target receptors (e.g., neurotransmitter transporters) using software like AutoDock. Focus on the pyridine moiety’s role in hydrogen bonding .
  • Pharmacophore mapping : Identify critical substituents (e.g., methyl groups on the spirocycle) that enhance binding affinity via comparative SAR studies of analogs .
  • In vitro assays : Test bioavailability and permeability using Caco-2 cell models to correlate structural features (e.g., logP, aromaticity) with absorption .

Advanced Research Questions

Q. What environmental impact assessment strategies should be employed to evaluate the persistence and bioaccumulation potential of this compound?

  • Methodological Answer :
  • Degradation studies : Perform hydrolysis/photolysis experiments under simulated environmental conditions (pH 4–9, UV exposure) to measure half-life .
  • Bioaccumulation models : Use quantitative structure-activity relationships (QSARs) to predict logKow and BCF values. Validate via LC-MS/MS analysis of aquatic organisms exposed to sub-ppm concentrations .
  • Ecotoxicology : Assess acute toxicity in Daphnia magna or algae to establish EC50 values, linking results to molecular descriptors (e.g., polar surface area) .

Q. How should researchers address contradictions between theoretical predictions and experimental data regarding the compound's reactivity or biological activity?

  • Methodological Answer :
  • Hypothesis refinement : Re-examine the theoretical framework (e.g., electronic effects of substituents) using sensitivity analysis in computational models .
  • Cross-validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out oxidative byproducts. For biological assays, standardize cell lines and assay protocols .
  • Data triangulation : Compare results across multiple techniques (e.g., SPR vs. ITC for binding affinity) to identify systematic errors .

Q. What methodological frameworks are recommended for designing experiments to optimize the compound's solubility and bioavailability without compromising its spirocyclic integrity?

  • Methodological Answer :
  • Salt formation : Screen counterions (e.g., HCl, mesylate) to improve aqueous solubility while monitoring spirocycle stability via NMR .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., ester linkages) on the pyridine ring, followed by in vitro enzymatic cleavage assays .
  • Co-crystallization : Explore co-formers (e.g., cyclodextrins) using high-throughput screening to enhance dissolution rates .

Q. How can advanced statistical models be applied to resolve discrepancies in biological assay data across different testing platforms for this compound?

  • Methodological Answer :
  • Multivariate analysis : Apply PCA or PLS regression to identify platform-specific variables (e.g., reagent batches, incubation times) causing variability .
  • Bayesian meta-analysis : Pool data from heterogeneous assays to estimate “true” effect sizes, weighting studies by methodological rigor (e.g., sample size, controls) .
  • Machine learning : Train models on historical assay data to predict and correct for inter-platform biases (e.g., fluorescence quenching in HTS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.